![molecular formula C7H4Br2Cl2 B1375353 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene CAS No. 1350760-83-6](/img/structure/B1375353.png)
1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene
Overview
Description
1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, making it a highly reactive molecule. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene typically involves the bromination of 2,4-dichlorotoluene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2,4-dichlorotoluene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 2,4-Dichlorobenzyl alcohol or 2,4-dichlorobenzylamine.
Oxidation: 2,4-Dichlorobenzoic acid.
Reduction: 2,4-Dichlorotoluene.
Scientific Research Applications
1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of halogenated drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The compound can form reactive intermediates, such as carbocations or radicals, which further participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dichlorobenzene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
1-Bromo-4-(bromomethyl)-2,5-dichlorobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene: Positional isomer with different chemical properties.
Uniqueness
1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement imparts distinct reactivity patterns, making it valuable for targeted chemical synthesis and research applications .
Biological Activity
1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene , with the CAS number 1350760-83-6, is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple halogen substituents, which can significantly influence its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is C7H4Br3Cl2. Its structure includes a benzene ring substituted with two bromine atoms and two chlorine atoms, which may enhance its reactivity in various chemical processes.
Property | Value |
---|---|
Molecular Formula | C7H4Br3Cl2 |
Molecular Weight | 317.37 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms often enhances lipophilicity, allowing the compound to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or nucleic acids.
Toxicological Studies
Research has indicated that halogenated compounds can exhibit toxic effects on living organisms. For example, studies have shown that similar brominated compounds can disrupt endocrine functions and exhibit cytotoxicity in various cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of brominated compounds on human liver cells (HepG2), it was found that exposure to certain brominated aromatic compounds led to significant cell death at higher concentrations. The mechanism was hypothesized to involve oxidative stress and apoptosis induction.
Environmental Impact
This compound may also pose environmental risks due to its persistence and potential bioaccumulation in aquatic organisms. Studies have indicated that brominated compounds can affect aquatic ecosystems by disrupting the reproductive systems of fish and other aquatic life.
Research Findings
Recent studies have explored the synthesis and application of this compound in organic synthesis and medicinal chemistry.
Synthesis Pathways
The compound can be synthesized through various methods involving electrophilic aromatic substitution reactions, where bromine and chlorine are introduced onto the benzene ring under controlled conditions.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar halogenated compounds is useful:
Compound | Molecular Formula | Biological Activity |
---|---|---|
1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | Moderate toxicity; endocrine disruptor |
1-Bromo-5-chloro-2,4-dichlorobenzene | C7H4BrCl3 | High cytotoxicity; carcinogenic potential |
1-Bromo-3-chloro-5-fluorobenzene | C7H4BrClF | Lower toxicity; used in pharmaceuticals |
Properties
IUPAC Name |
1-bromo-5-(bromomethyl)-2,4-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBINDPZTLKWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264116 | |
Record name | 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-83-6 | |
Record name | 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.